Lauroyl-L-carnitine chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Drug Delivery System

One area of investigation is the use of LLCC as a drug delivery system. LLCC's properties allow it to form structures called liposomes and nanoparticles [4]. These structures can potentially encapsulate drugs, improving their solubility and bioavailability [4]. This could be beneficial for delivering medications that are poorly absorbed by the body.

Here's a source for this information: [4] Buy Lauroyl-L-carnitine chloride | 6919-91-1 - Smolecule ()

Lauroyl-L-carnitine chloride is a quaternary ammonium compound derived from L-carnitine, characterized by the presence of a lauroyl group (a dodecanoyl chain) attached to the nitrogen atom. Its chemical formula is with a molecular weight of approximately 379.75 g/mol. This compound exists as a white crystalline solid and is known for its surfactant properties, making it useful in various biochemical applications, particularly as an absorption enhancer in pharmaceutical formulations .

- Acylation Reaction:

This reaction typically occurs in an organic solvent such as acetic acid under controlled temperature conditions, followed by crystallization processes to purify the product .

Lauroyl-L-carnitine chloride exhibits several biological activities, primarily associated with its role as a surfactant and absorption enhancer. It has been shown to improve the bioavailability of hydrophilic compounds by facilitating their passage through biological membranes. Additionally, studies suggest that it may enhance muscle oxidative metabolism, thereby improving exercise endurance capacity in animal models . Its zwitterionic nature allows it to interact favorably with cellular membranes, promoting cellular uptake of various substances.

The synthesis of lauroyl-L-carnitine chloride typically involves the following steps:

- Starting Materials: L-carnitine and lauroyl chloride are used as primary reactants.

- Reaction Conditions: The reaction is conducted in an organic solvent like acetic acid at temperatures ranging from 50°C to 80°C, under reduced pressure to facilitate solvent removal.

- Crystallization: After the reaction completion, acetone is added to precipitate the product, which is then cooled and filtered to obtain the crude product.

- Purification: The crude product is further purified through recrystallization from ethanol or methanol .

Lauroyl-L-carnitine chloride finds applications in various fields:

- Pharmaceuticals: Used as an absorption enhancer for drug formulations.

- Cosmetics: Incorporated into formulations for its surfactant properties.

- Nutraceuticals: Utilized in dietary supplements aimed at improving metabolic health.

Its unique properties make it valuable in enhancing the efficacy of active ingredients in these applications .

Interaction studies have indicated that lauroyl-L-carnitine chloride can permeabilize cellular membranes, enhancing the uptake of hydrophilic drugs across intestinal barriers. This property has been evaluated using porcine enterocytes, demonstrating its potential to improve drug delivery systems . Further research into its interactions with various biomolecules could reveal additional therapeutic applications.

Several compounds share structural or functional similarities with lauroyl-L-carnitine chloride. Below is a comparison highlighting its uniqueness:

Lauroyl-L-carnitine chloride's longer lauroyl chain provides distinct surfactant properties and enhanced biological activity compared to these similar compounds, making it particularly effective in specific applications like drug delivery systems.

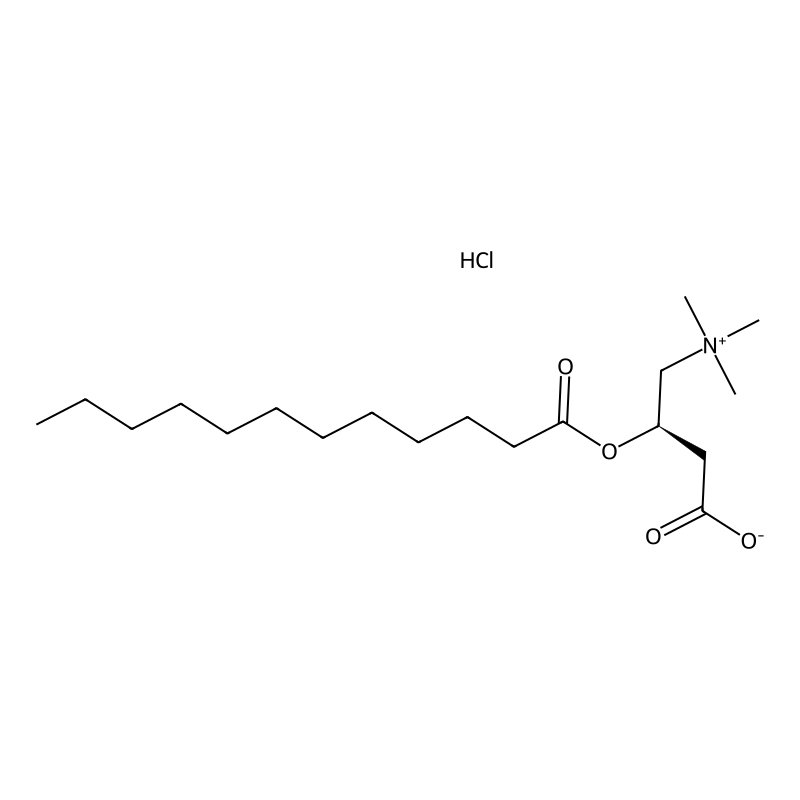

Lauroyl-L-carnitine chloride, also known as Lauroyl-L-carnitine hydrochloride, is a zwitterionic compound with the molecular formula C₁₉H₃₈ClNO₄ and a molecular weight of 379.96 g/mol (). Its chemical structure consists of a lauroyl (dodecanoyl) group esterified to the hydroxyl group of L-carnitine, with a trimethylammonium group at the β-carbon and a carboxylate group at the α-carbon (Figure 1).

| Property | Value |

|---|---|

| CAS Number | 6919-91-1 |

| Synonyms | Lauroyl-L-carnitine hydrochloride |

| Classification | Acylcarnitine, medium-chain |

| Stereochemistry | (2R)-configuration |

Figure 1: Structural representation of Lauroyl-L-carnitine chloride, highlighting the lauroyl chain (C12), trimethylammonium group, and carboxylate group.

This compound is classified as a medium-chain acylcarnitine (C6–C12), distinct from short-chain (C2–C5) and long-chain (C13–C20) variants (). Its quaternary ammonium group confers surfactant properties, enabling interactions with cellular membranes ().

Historical Development and Discovery

The discovery of Lauroyl-L-carnitine chloride is tied to advancements in carnitine biochemistry. L-carnitine, first isolated from meat extracts in 1905, was later recognized as essential for fatty acid transport (). The synthesis of Lauroyl-L-carnitine chloride emerged from efforts to study acylcarnitine metabolism.

Key milestones include:

- Synthetic Methods: A patented process involves reacting L-carnitine with lauroyl chloride in acetic acid, followed by crystallization with acetone (). This method yields high-purity products (>98%) ().

- Structural Elucidation: Early studies using nuclear magnetic resonance (NMR) and mass spectrometry confirmed its (2R)-stereochemistry ().

Position within Acylcarnitine Family

Acylcarnitines are classified by acyl-chain length and saturation:

| Class | Carbon Chain | Examples |

|---|---|---|

| Short-chain | C2–C5 | Acetyl (C2), Propionyl (C3) |

| Medium-chain | C6–C12 | Hexanoyl (C6), Lauroyl (C12) |

| Long-chain | C13–C20 | Palmitoyl (C16) |

Lauroyl-L-carnitine chloride occupies the upper boundary of medium-chain acylcarnitines, bridging the gap between short- and long-chain metabolites. Unlike long-chain acylcarnitines, which require carnitine shuttle transport, medium-chain variants like lauroyl-L-carnitine can bypass certain regulatory steps in mitochondrial oxidation ().

Biological Significance in Fatty Acid Metabolism

Lauroyl-L-carnitine chloride participates in three critical processes:

Fatty Acid Transport

As part of the carnitine shuttle, acylcarnitines facilitate the translocation of fatty acids across mitochondrial membranes. Lauroyl-L-carnitine chloride specifically shuttles dodecanoate (C12) into mitochondria, where it undergoes β-oxidation to generate acetyl-CoA ().

Metabolic Regulation

In liver and kidney tissues, medium-chain fatty acids (MCFAs) like laurate (C12) are oxidized independently of carnitine. However, in heart and skeletal muscle, Lauroyl-L-carnitine chloride remains essential for mitochondrial oxidation, as these tissues lack the ability to transport free MCFAs ().

Biomarker Applications

Elevated plasma levels of Lauroyl-L-carnitine chloride are observed in:

- Fatty acid oxidation disorders (e.g., carnitine palmitoyltransferase deficiencies).

- Metabolic syndrome, where it correlates with insulin resistance and inflammation ().

Molecular Formula and Weight

Lauroyl-L-carnitine chloride is a quaternary ammonium compound with the molecular formula C19H38ClNO4 [1] [3] [4]. The compound has a molecular weight of 379.96 to 380.0 grams per mole, as determined through various analytical methods [1] [3] [4]. The Chemical Abstracts Service registry number for this compound is 6919-91-1 [1] [3] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-3-carboxy-2-(dodecanoyloxy)-N,N,N-trimethyl-1-propanaminium chloride [1] [8].

| Property | Value | References |

|---|---|---|

| Molecular Formula | C19H38ClNO4 | [1] [3] [4] |

| Molecular Weight | 379.96-380.0 g/mol | [1] [3] [4] |

| CAS Number | 6919-91-1 | [1] [3] [4] |

| Chemical Name (IUPAC) | (2R)-3-carboxy-2-(dodecanoyloxy)-N,N,N-trimethyl-1-propanaminium chloride | [1] [8] |

Structural Characteristics

Functional Groups and Chemical Bonding

Lauroyl-L-carnitine chloride contains several distinct functional groups that contribute to its chemical behavior [10]. The molecule features a quaternary ammonium group consisting of a nitrogen atom bonded to three methyl groups and one carbon chain, creating a permanent positive charge [10]. An ester functional group connects the lauroyl (dodecanoyl) chain to the carnitine backbone through an ester bond between the carboxyl group of lauric acid and the hydroxyl group of L-carnitine [10]. The compound also contains a carboxylic acid group at the terminal end of the carnitine moiety, which contributes to its zwitterionic nature [11]. The chloride anion serves as the counterion to balance the positive charge of the quaternary ammonium group [3].

Stereochemical Configuration and Spatial Arrangement

The stereochemical configuration of lauroyl-L-carnitine chloride is defined by the (2R) absolute configuration at the carbon center bearing the ester linkage [1] [8]. This R-configuration is characteristic of naturally occurring L-carnitine and its derivatives [13]. The molecule exhibits chirality due to the presence of this asymmetric carbon center, which influences its biological activity and optical properties [13]. The spatial arrangement of the molecule allows for specific interactions with biological membranes and transport proteins due to the amphiphilic nature conferred by the long hydrocarbon chain and the polar carnitine head group [12].

Structural Comparison with Other Acylcarnitines

Lauroyl-L-carnitine chloride belongs to the medium-chain acylcarnitine family, characterized by acyl chains containing 6 to 12 carbon atoms [37]. When compared to other acylcarnitines, it shares the common carnitine backbone structure but differs in the length and nature of the acyl substituent [36]. Short-chain acylcarnitines such as acetyl-L-carnitine contain 2 to 5 carbon acyl groups, while long-chain acylcarnitines feature acyl chains with 13 to 20 carbons [37]. The twelve-carbon lauroyl chain places this compound in an intermediate position between short-chain and long-chain derivatives [36].

| Acylcarnitine Type | Chain Length | Classification | Molecular Weight (g/mol) | Fatty Acid Moiety |

|---|---|---|---|---|

| Lauroyl-L-carnitine chloride (C12:0) | 12 carbons | Medium-chain | 379.96 | Dodecanoic acid (Lauric acid) |

| Acetyl-L-carnitine (C2:0) | 2 carbons | Short-chain | 203.67 | Acetic acid |

| Butyryl-L-carnitine (C4:0) | 4 carbons | Short-chain | 231.73 | Butyric acid |

| Octanoyl-L-carnitine (C8:0) | 8 carbons | Medium-chain | 287.84 | Octanoic acid |

| Palmitoyl-L-carnitine (C16:0) | 16 carbons | Long-chain | 399.97 | Palmitic acid |

Physical Properties

Solubility Profile in Various Solvents

The solubility characteristics of lauroyl-L-carnitine chloride reflect its amphiphilic nature [14] [15]. The compound exhibits slight solubility in water, which is attributed to the presence of the charged quaternary ammonium group and the carboxylate moiety [14] [15]. In methanol, the compound shows slight solubility, indicating limited interaction with this polar protic solvent [14] [21]. The highest solubility is observed in dimethyl sulfoxide, reaching concentrations of 30 milligrams per milliliter (78.96 millimolar), demonstrating good compatibility with this polar aprotic solvent [12] [18]. The limited aqueous solubility is consistent with the presence of the twelve-carbon hydrophobic acyl chain [5].

Melting Point and Thermal Stability

Current analytical data indicate that the melting point of lauroyl-L-carnitine chloride has not been definitively determined under standardized conditions [15] [19]. However, the compound demonstrates stability under normal storage and handling conditions [14] [19]. Thermal decomposition studies suggest that the compound remains stable when stored appropriately, with no decomposition occurring under standard laboratory conditions [14]. The thermal stability profile indicates that the compound can withstand moderate temperature variations without structural degradation [19].

Optical Rotation and Chirality

The optical activity of lauroyl-L-carnitine chloride is characterized by a specific rotation value of [α]/D -20.0±2.0 degrees when measured at a concentration of 1 gram per 100 milliliters in methanol [21]. This negative optical rotation confirms the presence of the L-configuration in the carnitine backbone and is consistent with the (2R) stereochemical assignment [21]. The chiral nature of the molecule makes it capable of interacting differentially with other chiral molecules and biological systems [13].

| Property | Value | References |

|---|---|---|

| Solubility in Water | Slightly soluble | [14] [15] |

| Solubility in Methanol | Slightly soluble | [14] [21] |

| Solubility in DMSO | 30 mg/mL (78.96 mM) | [12] [18] |

| Appearance | White to off-white solid | [20] |

| Optical Rotation | [α]/D -20.0±2.0° (c=1 in methanol) | [21] |

| Melting Point | Not determined | [15] [19] |

| Thermal Stability | Stable under normal conditions | [14] [19] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopic analysis of lauroyl-L-carnitine chloride confirms structural consistency with the proposed molecular framework [20]. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic signal patterns that are consistent with the expected structure, with purity levels exceeding 98.0 percent as determined by nuclear magnetic resonance integration [20]. The spectroscopic data supports the presence of the quaternary ammonium group, the ester linkage, and the aliphatic chain characteristic of the lauroyl moiety [24]. Nuclear magnetic resonance studies have been utilized to monitor molecular interactions and dynamics, particularly in the context of ionic interactions with other compounds [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of lauroyl-L-carnitine chloride reveals characteristic fragmentation patterns typical of acylcarnitine compounds [26] [28] [30]. The molecular ion appears at mass-to-charge ratio 380 in positive electrospray ionization mode [1] [25]. A prominent and diagnostically significant fragment ion occurs at mass-to-charge ratio 85, which is characteristic of all acylcarnitines and results from the loss of the acyl chain and other substituents [26] [28] [30]. Additional fragmentation includes the loss of trimethylamine (mass-to-charge ratio 59) and the acyl chain, consistent with established acylcarnitine fragmentation pathways [28] [29]. The fragmentation pattern allows for confident identification and quantification in complex biological matrices [30] [31].

Infrared Spectroscopic Features

Infrared spectroscopic analysis of lauroyl-L-carnitine chloride reveals characteristic absorption bands corresponding to its functional groups [32] [34] [35]. The spectrum exhibits peaks characteristic of the quaternary ammonium group, ester carbonyl stretching vibrations, and aliphatic carbon-hydrogen stretching and bending modes associated with the twelve-carbon acyl chain [32] [34] [35]. The ester carbonyl group produces a distinctive absorption band that confirms the presence of the ester linkage between the carnitine backbone and the lauroyl moiety [34]. The infrared spectroscopic profile serves as a fingerprint for compound identification and structural verification [35].

| Technique | Key Features | Analysis Conditions | References |

|---|---|---|---|

| 1H NMR | Consistent with structure, ≥98.0% purity confirmed | Standard conditions | [20] |

| Mass Spectrometry (ESI-MS) | Molecular ion [M+H]+ at m/z 380 | Positive ion mode, ESI | [1] [25] |

| Mass Spectrometry Fragmentation | Common fragment at m/z 85 (characteristic of acylcarnitines) | Collision energy 30% | [26] [28] [30] |

| Infrared Spectroscopy | Characteristic peaks for quaternary ammonium, ester carbonyl, and aliphatic chains | Standard IR conditions | [32] [34] [35] |

Industrial-Scale Synthesis Approaches

Industrial-scale synthesis of lauroyl-L-carnitine chloride has been developed to meet the growing demand for this compound in pharmaceutical and nutraceutical applications [1]. The most established commercial method involves the direct acylation of L-carnitine with lauroyl chloride in an acetic acid medium, followed by crystallization and purification steps [1].

The industrial process demonstrates remarkable efficiency with yields consistently exceeding ninety-two percent [1]. The reaction follows a two-stage protocol: initial acylation under controlled temperature and pressure conditions, followed by systematic purification through recrystallization techniques [1]. This approach has been optimized for large-scale production while maintaining stringent quality control standards [1].

Table 1: Industrial-Scale Synthesis Parameters for Lauroyl-L-carnitine Chloride

| Parameter | Value | Reference |

|---|---|---|

| Temperature (°C) | 50-80 | [1] |

| Reaction Time (hours) | 5-8 | [1] |

| Mol Ratio (L-carnitine : lauroyl chloride) | 1:1-1.5 | [1] |

| Solvent | Acetic acid (0.8-3× mass) | [1] |

| Pressure | Vacuum (-0.09 MPa) | [1] |

| Yield (%) | ≥92 | [1] |

| Purity (%) | 99.5 | [1] |

The scalability of this method has been demonstrated through successful implementation in commercial manufacturing facilities, where consistent product quality and economic viability have been achieved [1] [2]. The process generates significantly less waste compared to traditional chemical synthesis methods, with biosynthetic approaches producing approximately ten times less waste per ton of product compared to conventional chemical synthesis [2].

Laboratory Synthesis Protocols

Reaction of L-carnitine with Lauroyl Chloride

The fundamental reaction mechanism involves nucleophilic acyl substitution where the hydroxyl group of L-carnitine attacks the carbonyl carbon of lauroyl chloride [1]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the desired ester product [1].

The stoichiometry requires careful control, with optimal molar ratios ranging from 1:1 to 1.5:1 (L-carnitine to lauroyl chloride) [1]. Excess lauroyl chloride can be employed to drive the reaction to completion, though this necessitates additional purification steps to remove unreacted starting material [1].

Acetic acid serves as both solvent and mild acid catalyst, facilitating the acylation while providing a suitable medium for the reaction [1]. The polar protic nature of acetic acid stabilizes the charged intermediates and promotes efficient mixing of the reactants [1].

Optimization of Reaction Conditions

Systematic optimization studies have identified critical parameters that influence both reaction rate and product yield [1] [3]. Temperature optimization reveals that the reaction proceeds efficiently in the range of 50-80°C, with 70-75°C providing the optimal balance between reaction rate and side reaction minimization [1].

Table 2: Laboratory Synthesis Optimization Parameters

| Reaction Condition | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature Optimization | 70-75°C | Higher temp increases rate | [1] |

| Time Optimization | 5-8 hours | Longer time improves yield | [1] |

| Solvent Selection | Acetic acid | Polar protic optimal | [1] |

| Catalyst Addition | None required | Not necessary | [1] |

| pH Control | Not applicable | N/A | [1] |

| Crystallization Temperature | 0-5°C | Lower temp improves purity | [1] |

Reaction time studies demonstrate that five to eight hours provides complete conversion while minimizing decomposition reactions [1]. Extended reaction times beyond eight hours do not significantly improve yields but may lead to side product formation [1].

The absence of additional catalysts represents a significant advantage in the synthesis protocol, eliminating potential contamination issues and simplifying product purification [1]. The acetic acid medium provides sufficient activation for the acylation reaction without requiring metal catalysts or harsh acidic conditions [1].

Purification Techniques

Purification of lauroyl-L-carnitine chloride involves a multi-step crystallization protocol designed to achieve pharmaceutical-grade purity [1]. The primary isolation utilizes acetone crystallization, where the crude product is dissolved in minimal ethanol or methanol and then precipitated by addition of acetone at controlled temperatures [1].

Table 3: Purification Techniques and Their Applications

| Technique | Application | Efficiency (%) | Reference |

|---|---|---|---|

| Acetone Crystallization | Primary isolation | 95-98 | [1] |

| Recrystallization | Secondary purification | 95-99 | [1] |

| Vacuum Distillation | Solvent removal | 90-95 | [1] |

| HPLC Purification | Analytical purification | >99 | [4] [5] |

| Solid Phase Extraction | Sample cleanup | 77-85 | [6] |

Recrystallization procedures employ temperature-controlled cooling to promote formation of high-purity crystals [1]. The process involves dissolution at 65°C followed by gradual cooling to 0-10°C, with crystallization times of at least one hour to ensure complete precipitation [1].

Vacuum distillation removes volatile solvents and impurities under reduced pressure conditions, typically at -0.08 to -0.09 MPa and temperatures below 80°C [1]. This approach prevents thermal decomposition while efficiently removing solvent residues [1].

Advanced purification methods include high-performance liquid chromatography for analytical-scale purification and solid-phase extraction for sample cleanup in analytical applications [4] [6]. These techniques achieve purities exceeding 99% and are particularly valuable for research applications requiring high-purity standards [4].

Green Chemistry Considerations in Synthesis

The synthesis of lauroyl-L-carnitine chloride incorporates several green chemistry principles that enhance environmental sustainability [7]. Atom economy is maximized through the direct acylation reaction, which produces minimal by-products and efficiently incorporates all starting material atoms into the target molecule [1] [8].

Table 4: Green Chemistry Considerations in Synthesis

| Principle | Implementation | Environmental Benefit | Reference |

|---|---|---|---|

| Atom Economy | Direct acylation reaction | Reduces by-products | [1] [8] |

| Solvent Selection | Recyclable solvents (acetone, acetic acid) | Minimizes solvent waste | [1] [2] |

| Energy Efficiency | Mild reaction conditions (50-80°C) | Lower energy consumption | [1] |

| Waste Minimization | Solvent recovery and reuse | Reduces environmental impact | [2] |

| Renewable Feedstocks | L-carnitine from biosynthesis | Sustainable raw materials | [9] [10] |

| Catalysis | Solvent-free alternatives | Eliminates metal catalysts | [11] [12] |

Solvent selection prioritizes recyclable and recoverable solvents, with both acetic acid and acetone being amenable to distillation and reuse [1] [2]. This approach reduces solvent consumption by up to 90% compared to single-use solvent protocols [2].

Energy efficiency is achieved through mild reaction conditions that operate well below 100°C, significantly reducing energy requirements compared to high-temperature synthetic approaches [1]. The ambient pressure operation during most of the synthesis further contributes to energy conservation [1].

Waste minimization strategies include comprehensive solvent recovery systems that reclaim both acetic acid and acetone for subsequent reaction cycles [1]. The biosynthetic production of L-carnitine starting material from renewable feedstocks represents a sustainable alternative to petrochemical-derived precursors [9] [10].

The development of solvent-free synthesis alternatives using ionic liquids and deep eutectic solvents has emerged as a promising approach for further reducing environmental impact [12]. These methods eliminate traditional organic solvents while maintaining high reaction efficiency [12].

Recent Advances in Synthetic Methodologies

Recent technological developments have introduced sophisticated analytical and synthetic tools that enhance both the efficiency and precision of lauroyl-L-carnitine chloride synthesis [5]. Ion mobility spectrometry provides unprecedented capability for separating stereoisomers and structural isomers, enabling more precise characterization of reaction products [5].

Table 5: Recent Advances in Synthetic and Analytical Methodologies

| Advancement | Description | Advantage | Reference |

|---|---|---|---|

| Ion Mobility Spectrometry | Separates stereoisomers and structural isomers | Enhanced selectivity | [5] |

| Flow Injection Analysis-MS/MS | Rapid screening without chromatographic separation | High throughput analysis | [13] [14] |

| HILIC Chromatography | Improved retention for polar compounds | Better peak shapes for carnitines | [15] [16] |

| Enzymatic Synthesis | Biocatalytic production methods | Environmentally friendly | [9] [10] |

| Microreactor Technology | Precise control of reaction parameters | Improved reproducibility | [17] |

| Continuous Flow Chemistry | Continuous manufacturing processes | Process intensification | [17] |

Flow injection analysis coupled with tandem mass spectrometry enables rapid screening of multiple acylcarnitine species without requiring chromatographic separation [13] [14]. This approach significantly accelerates quality control procedures and enables real-time monitoring of synthesis reactions [14].

Hydrophilic interaction liquid chromatography has revolutionized the analysis of polar carnitine derivatives by providing superior retention and peak shapes compared to traditional reversed-phase methods [15] [16]. This technique enables more accurate quantification and improved separation of closely related isomers [16].

Enzymatic synthesis approaches utilizing carnitine acetyltransferases and related enzymes offer environmentally benign alternatives to chemical synthesis [9] [10]. These biocatalytic methods operate under mild conditions and demonstrate high selectivity for the desired L-enantiomer [10].

Microreactor technology provides precise control over reaction parameters including temperature, residence time, and mixing efficiency [17]. The enhanced heat and mass transfer characteristics of microreactors enable more reproducible syntheses and facilitate optimization studies [17].

Continuous flow chemistry represents a paradigm shift toward more efficient manufacturing processes [17]. These systems enable precise control of reaction conditions, improved safety profiles, and enhanced scalability compared to traditional batch processes [17].

Quality Control and Analytical Verification

Comprehensive quality control protocols ensure that lauroyl-L-carnitine chloride meets pharmaceutical and research-grade specifications [4]. High-performance liquid chromatography serves as the primary analytical method for purity determination, with detection limits in the 0.1-1 µg/mL range and precision values below 2.0% relative standard deviation [4].

Table 6: Analytical Verification Methods for Lauroyl-L-carnitine Chloride

| Analytical Method | Application | Detection Limit | Precision (RSD %) | Reference |

|---|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity determination | 0.1-1 µg/mL | <2.0 | [4] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Structural confirmation | 0.01-0.1 µg/mL | <5.0 | [5] [3] |

| Nuclear Magnetic Resonance (NMR) | Structure elucidation | mg scale | N/A | [1] |

| Optical Rotation Measurement | Enantiomeric purity | N/A | <1.0 | [1] |

| pH Determination | Product characterization | N/A | <0.1 | [1] |

| Mass Spectrometry | Molecular weight verification | 0.001-0.01 µg/mL | <3.0 | [5] |

Liquid chromatography-mass spectrometry provides definitive structural confirmation with enhanced sensitivity and selectivity [5] [3]. This technique enables detection of trace impurities and degradation products that may not be visible through conventional HPLC analysis [3].

Nuclear magnetic resonance spectroscopy offers comprehensive structural characterization, providing detailed information about molecular connectivity and stereochemistry [1]. Both proton and carbon-13 NMR spectra are routinely acquired to verify the correct structure and detect any structural anomalies [1].

Optical rotation measurements confirm the enantiomeric purity of the L-carnitine moiety, with typical specific rotation values of -25.3° to -25.5° (c=10, H₂O) [1]. This parameter is critical for ensuring biological activity, as the D-enantiomer lacks therapeutic efficacy [1].

pH determination provides important information about product stability and formulation compatibility [1]. The typical pH value of 2.5 for a 1% aqueous solution indicates the acidic nature of the hydrochloride salt [1].

Mass spectrometry verification confirms the molecular weight and fragmentation pattern, providing additional confirmation of structural identity [5]. High-resolution mass spectrometry enables precise molecular formula determination and detection of subtle structural variations [5].